![molecular formula C20H14ClF3N6OS B2756409 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 896678-32-3](/img/structure/B2756409.png)
2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is a part of a class of compounds that are known to be agonists of the cannabinoid receptor 2 . These compounds have been studied for their potential in various therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a nitrogenous heterocyclic moiety . This core is substituted with a 4-chlorobenzyl group, a thioacetamide group, and a 2-(trifluoromethyl)phenyl group .
科学的研究の応用
Anti-Gastric Cancer Effect
The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, which has been studied for its anti-gastric cancer effect . Quantitative structure–activity relationship (QSAR) studies were performed to predict the anti-gastric cancer effect of these derivatives .
Anticancer Activity
The compound is related to 1,2,4-Triazoloquinazolines, which have been developed as novel PCAF inhibitors with potential anticancer activity . These derivatives demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is part of the compound, can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition is a potential therapeutic strategy for cancer treatment .
Broad Biological Activities
Compounds containing a triazole, such as this compound, are significant heterocycles that exhibit broad biological activities . These activities include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
PCAF Inhibitors
The compound is related to triazolophthalazine, which has been identified as a potent inhibitor of the PCAF bromodomain . PCAF is a histone acetyltransferase, and its inhibition has emerged as a potential therapeutic strategy for the treatment of cancer .
Drug Design
The compound’s structure can be used in the design of new drugs . Its bioisosteric modification and the study of its binding affinities towards the active site of histone acetyltransferase PCAF can help in the development of new compounds .
作用機序
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds to USP28, inhibiting its activity . The binding is reversible and directly affects the protein levels of USP28 . This interaction results in the inhibition of cell proliferation and the progression of the epithelial-mesenchymal transition (EMT) in certain cancer cell lines .
Biochemical Pathways
The compound’s action on USP28 affects several biochemical pathways. By inhibiting USP28, the compound disrupts the normal functioning of the ubiquitin-proteasome system, a critical pathway for protein degradation . This disruption can lead to changes in cell cycle progression and DNA damage response, affecting the growth and survival of cancer cells .
Pharmacokinetics
The compound’s potency against usp28, with an ic50 value of 110 ± 002 μmol/L and a Kd of 40 nmol/L, suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the progression of EMT in certain cancer cell lines . This suggests that the compound could have potential therapeutic effects in the treatment of cancer.
将来の方向性
The future directions for this compound could involve further exploration of its therapeutic potential, given the promising results seen with related [1,2,3]triazolo[4,5-d]pyrimidine derivatives . Further studies could also aim to elucidate its exact mechanism of action and optimize its synthesis process.
特性
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N6OS/c21-13-7-5-12(6-8-13)9-30-18-17(28-29-30)19(26-11-25-18)32-10-16(31)27-15-4-2-1-3-14(15)20(22,23)24/h1-8,11H,9-10H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQKIQUWFANRII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。